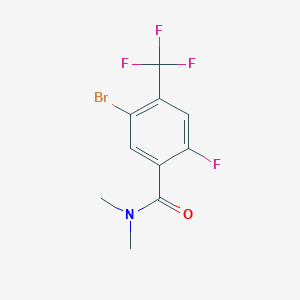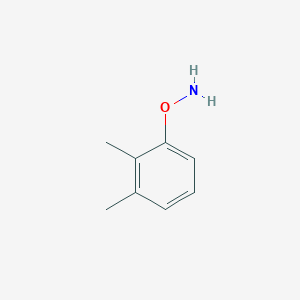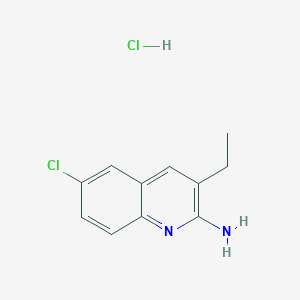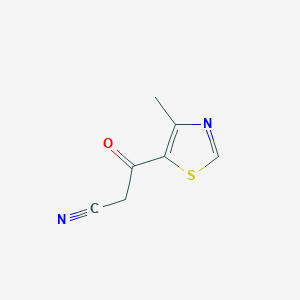
4-Nitrophenyl 2-Acetamido-2-deoxy--4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex carbohydrate derivative. It is a disaccharide composed of a glucopyranoside and a fucopyranoside unit, linked through a glycosidic bond. This compound is often used in biochemical research as a substrate for enzyme assays, particularly for studying glycosidases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps. The process begins with the preparation of the individual sugar units, followed by their coupling through glycosidic bond formation. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other hydroxyl groups. Common reagents include glycosyl donors and acceptors, along with catalysts such as silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated synthesis equipment. The use of biocatalysts, such as glycosyltransferases, can also be employed to enhance the efficiency and selectivity of the glycosidic bond formation .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic or acidic hydrolysis can cleave the glycosidic bond, yielding the individual sugar units.
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Enzymes such as glycosidases or acids like hydrochloric acid.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Produces individual sugar units, such as 2-acetamido-2-deoxy-beta-D-glucopyranose and alpha-L-fucopyranose.
Oxidation: Produces nitroso or nitro derivatives of the nitrophenyl group.
Reduction: Produces amino derivatives of the nitrophenyl group.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate for studying glycosidase activity and enzyme kinetics.
Biology: In the investigation of carbohydrate metabolism and glycosylation processes.
Medicine: For developing diagnostic assays for diseases related to glycosidase deficiencies.
Industry: In the production of bioactive compounds and as a standard for quality control in biochemical assays.
Wirkmechanismus
The compound acts as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The enzymatic action cleaves the glycosidic bond, releasing 4-nitrophenolate, which can be measured spectrophotometrically at 405 nm. This reaction is used to quantify enzyme activity and study enzyme kinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside
- 4-Nitrophenyl N-acetyl-beta-D-glucosaminide
Uniqueness
4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of the fucopyranosyl unit, which is less common in similar compounds. This structural feature allows it to
Eigenschaften
Molekularformel |
C20H28N2O12 |
|---|---|
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
N-[(2S,3S,5S)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(3S,4S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24)/t8-,12?,13-,14?,15?,16-,17-,18+,19+,20?/m0/s1 |
InChI-Schlüssel |
JQGZMRCVWYGGHU-BUJSECFESA-N |
Isomerische SMILES |
C[C@H]1C([C@@H]([C@@H](C(O1)O[C@@H]2C(O[C@H]([C@H](C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)

![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)

![1-(3-Fluoro-4-methylphenyl)-N-[2-(2-pyrazinylamino)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13716440.png)
![6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13716447.png)






![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)

